BenchChemオンラインストアへようこそ!

6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine

A2A adenosine receptor purine antagonist binding affinity

6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine (CHEMBL439336) is a synthetic small-molecule purine derivative that functions as an antagonist at the human adenosine A2A receptor (ADORA2A). It belongs to the 2-amino-6-(2-furanyl)purine chemotype, a scaffold explored extensively for structure–activity relationship (SAR) studies aimed at achieving potent and selective A2A blockade.

Molecular Formula C15H11N5O
Molecular Weight 277.28 g/mol
Cat. No. B10845299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine
Molecular FormulaC15H11N5O
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)C4=CC=CO4
InChIInChI=1S/C15H11N5O/c16-15-18-12(11-7-4-8-21-11)13-14(19-15)20(9-17-13)10-5-2-1-3-6-10/h1-9H,(H2,16,18,19)
InChIKeyVEZSQJIGMFDZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine – Core Pharmacological & Structural Identity for A2A Adenosine Receptor Antagonism Procurement


6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine (CHEMBL439336) is a synthetic small-molecule purine derivative that functions as an antagonist at the human adenosine A2A receptor (ADORA2A) [1]. It belongs to the 2-amino-6-(2-furanyl)purine chemotype, a scaffold explored extensively for structure–activity relationship (SAR) studies aimed at achieving potent and selective A2A blockade [2]. The compound incorporates a furan-2-yl substituent at purine position 6 and a phenyl group at N9, rendering it a representative member of the 9-aryl-6-heteroaryl-purine series that has yielded several high-affinity adenosine receptor ligands [2].

Why 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine Cannot Be Simply Replaced by In‑Class A2A Antagonists


A2A adenosine receptor antagonists within the purine class exhibit profound sensitivity to N9-substituent identity, which controls not only receptor affinity but also selectivity versus A1, A2B, and A3 subtypes [1]. The 9-phenyl derivative reported here (Ki = 68.5 nM) displays a >15‑fold lower affinity than its 2,6‑difluorobenzyl congener (Ki = 4.5 nM) when measured under identical assay conditions [2][3]. Such SAR divergence means that generic substitution—e.g., replacing the 9‑phenyl analogue with a 9‑benzyl variant—can shift potency by more than an order of magnitude, potentially invalidating pharmacological conclusions or screening campaigns. Consequently, researchers who require a moderately potent A2A antagonist with a well‑defined substitution profile in the 9‑position cannot interchangeably use other in‑class compounds without altering experimental outcomes.

Quantitative Differentiation Data for 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine Versus Closest Structural Analogs


A2A Receptor Affinity: Direct Head‑to‑Head Comparison of 9‑Phenyl vs. 9‑(2,6‑Difluorobenzyl) Analog

The target compound (9‑phenyl) shows a Ki of 68.5 nM for the human A2A receptor, whereas the direct 9‑(2,6‑difluorobenzyl) analog (CHEMBL371615) achieves a Ki of 4.5 nM [1][2]. Both values were obtained from the same Schering‑Plough laboratory using [³H]‑SCH‑58261 displacement in HEK cell membranes, permitting a valid intra‑study comparison [1][2].

A2A adenosine receptor purine antagonist binding affinity

Selectivity Fingerprint Within the 9‑Substituted Purine Series: Evidence of Subtype Discrimination

The parent study demonstrated that specific 9‑substitutions on the 2‑amino‑6‑(2‑furanyl)purine core yield compounds with “excellent selectivity” for the A2A receptor over other adenosine subtypes [1]. While compound‑level selectivity ratios were not disclosed for this specific derivative, the SAR trend indicates that an aromatic 9‑phenyl appendage contributes to a selectivity window that is distinct from that of 9‑benzyl and 9‑phenethyl analogues evaluated in the same series [1].

adenosine receptor subtypes selectivity structure–activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity vs. 9‑Benzyl Analogs

Replacing the 9‑phenyl ring with a 9‑benzyl group introduces a methylene spacer that alters the compound’s lipophilicity (calculated logP) and hydrogen‑bonding landscape. The target compound (C15H11N5O, MW = 277.3) [1] is more compact and less lipophilic than its 9‑benzyl homolog (C16H13N5O, ΔMW = ~14) [2], potentially affecting solubility, membrane permeability, and off‑target binding. Although precise physicochemical measurements are lacking in the public domain, the structural difference is a clear driver for divergent pharmacokinetic behavior in whole‑cell and in vivo settings.

physicochemical properties lipophilicity drug-likeness

High‑Value Application Scenarios for 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine Based on Differentiated Evidence


Moderate‑Affinity A2A Antagonist Probe for GPCR Signal‑Response Studies

Because this compound binds the A2A receptor with a Ki of 68.5 nM [1], it is ideally suited for cellular assays where a sub‑100 nM antagonist is required to partially block adenosine‑driven cAMP modulation without complete receptor saturation. This allows researchers to study graded A2A responses and to dissect downstream signaling pathways, particularly when comparing effects with high‑affinity antagonists such as the 9‑(2,6‑difluorobenzyl) analog (Ki = 4.5 nM) [2].

SAR Scaffold for Designing Subtype‑Selective Adenosine Antagonists

The 9‑phenyl‑6‑(furan‑2‑yl)purine core represents a validated starting point for further chemical optimization [1]. Medicinal chemistry teams can leverage the 15‑fold affinity difference between the 9‑phenyl and 9‑(2,6‑difluorobenzyl) variants [2] to rationally design focused libraries that explore the electronic and steric influences of the N9 substituent on A2A affinity and selectivity. The compound serves as a benchmark “moderate affinity” control within such libraries.

Negative Control or Reference Compound for Off‑Target Panel Screening

In broad‑panel kinase or GPCR profiling, the compound's discrete molecular signature (C15H11N5O) and known A2A engagement [1] make it a useful reference for distinguishing A2A‑mediated hits from assay noise. Its relatively low molecular weight and calculated moderate lipophilicity (see physicochemical comparison) reduce the risk of promiscuous binding that commonly confounds larger, more lipophilic purine derivatives.

Quote Request

Request a Quote for 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.